4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole
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Overview
Description
4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at the 4-position and a nitrophenyl group at the 2-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the desired thiazole compound. The reaction conditions usually involve heating the mixture to reflux temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted thiazoles with various functional groups replacing the chlorine atom.
Reduction: The major product is 4-(Chloromethyl)-2-(4-aminophenyl)-1,3-thiazole.
Oxidation: Products include sulfoxides and sulfones of the thiazole ring.
Scientific Research Applications
4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, disrupting their normal function. These interactions can trigger various cellular pathways, including apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole
- 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-imidazole
- 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-pyrazole
Uniqueness
4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole is unique due to the presence of both a chloromethyl and a nitrophenyl group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The thiazole ring also provides a unique scaffold for further functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-(chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-5-8-6-16-10(12-8)7-1-3-9(4-2-7)13(14)15/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVAPAHRHVOVHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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